

structure-activity relationship (SAR) studies of 6-methoxy-2-methylquinoline-4-thiol analogs

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Compound of Interest

Compound Name: 6-methoxy-2-methylquinoline-4-thiol

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Comparative Guide to the Structure-Activity Relationship of 6-Methoxyquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methoxyquinoline analogs, with a focus on derivatives related to **6-methoxy-2-methylquinoline-4-thiol**. The information presented is based on available experimental data for closely related compounds, offering insights into the structural requirements for biological activity, particularly in the context of P-glycoprotein (P-gp) inhibition and antimicrobial effects.

P-Glycoprotein Inhibition by 6-Methoxy-2-arylquinoline Analogs

A study focusing on 6-methoxy-2-arylquinoline analogs as P-glycoprotein (P-gp) inhibitors provides valuable insights into the SAR of this class of compounds. P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer by expelling a wide range of chemotherapeutic agents from cancer cells.^{[1][2]}

Key SAR Findings:

The study revealed that the nature of the substituent at the 4-position of the quinoline ring plays a crucial role in P-gp inhibitory activity. Specifically, alcoholic derivatives demonstrated the most potent inhibition of rhodamine 123 efflux, a substrate of P-gp.[1]

Compound ID	R (Position 2)	R' (Position 4)	P-gp Inhibitory Activity (Relative to Verapamil)	Reference
5a	Phenyl	-CH ₂ OH	1.3-fold stronger	[1]
5b	4-Chlorophenyl	-CH ₂ OH	2.1-fold stronger	[1]

Data extrapolated from a study on 6-methoxy-2-arylquinoline analogs.

The data suggests that a hydroxymethyl group at the 4-position is a key pharmacophore for P-gp inhibition in this series. The presence of a chlorine atom on the phenyl ring at the 2-position further enhanced the inhibitory activity.[1]

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives are known to possess a broad spectrum of antimicrobial activities. While a specific SAR study on a series of **6-methoxy-2-methylquinoline-4-thiol** analogs is not readily available, data for the related compound 6-Methoxy-4-methylquinoline-2-thiol indicates significant antimicrobial properties.[3]

Microbial Strain	MIC (µg/mL)
E. coli ATCC 35218	15.63
S. aureus ATCC 6538	31.25
Methicillin-resistant S. aureus	7.81

Data for 6-Methoxy-4-methylquinoline-2-thiol.[3]

The thiol group at the 2-position is believed to contribute to the antimicrobial effect by potentially forming covalent bonds with essential bacterial proteins and enzymes, thereby

disrupting cellular processes.[3]

Experimental Protocols

Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic Acids

A common synthetic route to quinoline derivatives involves the Doebner-von Miller reaction or related cyclization methods. For the synthesis of the P-gp inhibitor analogs, a multi-step synthesis was employed.[4]

- Starting Materials: p-anisidine, a substituted benzaldehyde, and pyruvic acid.[4]
- Cyclization: The reactants are heated in a suitable solvent (e.g., ethanol) to form the quinoline-4-carboxylic acid core.[4]
- Purification: The product is purified by recrystallization or column chromatography.[4]

P-Glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cancer cells.[1]

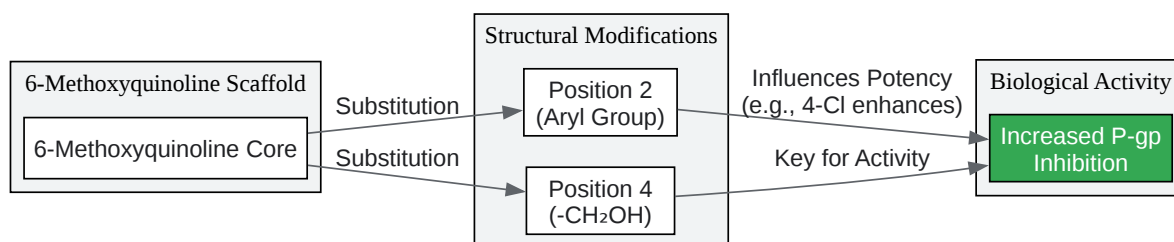
- Cell Culture: A P-gp-overexpressing cell line (e.g., EPG85-257RDB) and a drug-sensitive parental cell line (e.g., EPG85-257P) are cultured.[1]
- Incubation: Cells are incubated with rhodamine 123 in the presence and absence of the test compounds and a known P-gp inhibitor (e.g., verapamil) as a positive control.[1]
- Fluorescence Measurement: The intracellular accumulation of rhodamine 123 is measured using a fluorescence plate reader or flow cytometry. Increased fluorescence in the presence of the test compound indicates P-gp inhibition.[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

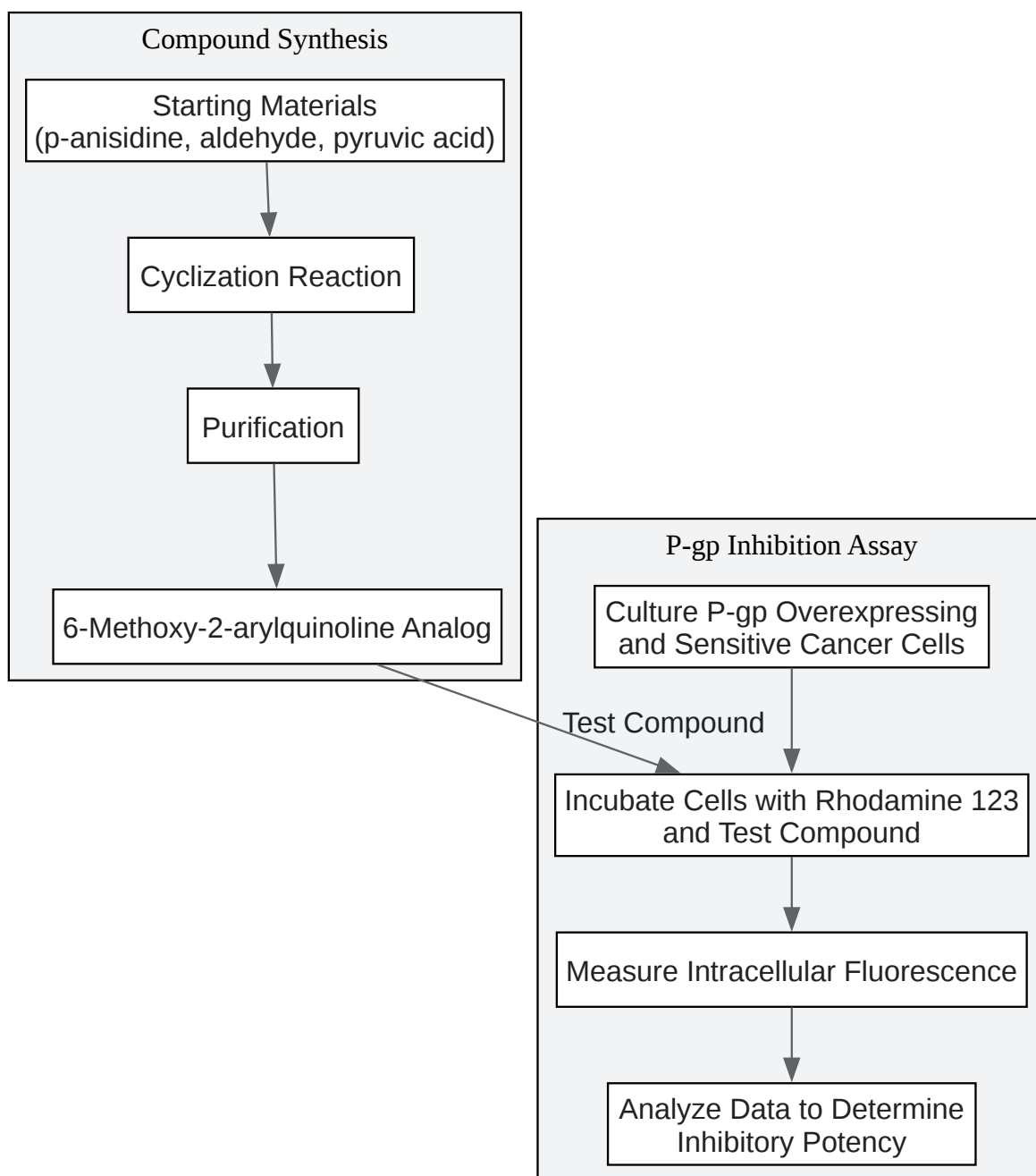
- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a microtiter plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions for the microorganism.
- Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

Visualizations



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Caption: SAR of 6-Methoxyquinoline Analogs as P-gp Inhibitors.



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Caption: Workflow for Synthesis and P-gp Inhibition Testing.

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